Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1207175-27-6
VCID: VC0058769
InChI: InChI=1S/C10H17NO4/c1-2-15-9(13)3-10(6-14-7-10)11-4-8(12)5-11/h8,12H,2-7H2,1H3
SMILES: CCOC(=O)CC1(COC1)N2CC(C2)O
Molecular Formula: C10H17NO4
Molecular Weight: 215.249

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

CAS No.: 1207175-27-6

Cat. No.: VC0058769

Molecular Formula: C10H17NO4

Molecular Weight: 215.249

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate - 1207175-27-6

Specification

CAS No. 1207175-27-6
Molecular Formula C10H17NO4
Molecular Weight 215.249
IUPAC Name ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate
Standard InChI InChI=1S/C10H17NO4/c1-2-15-9(13)3-10(6-14-7-10)11-4-8(12)5-11/h8,12H,2-7H2,1H3
Standard InChI Key LJRRDGQNJWTSNA-UHFFFAOYSA-N
SMILES CCOC(=O)CC1(COC1)N2CC(C2)O

Introduction

Chemical Structure and Identification

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (CAS: 1207175-27-6) is characterized by a molecular formula of C10H17NO4 and a molecular weight of 215.24628 g/mol . The compound features an oxetane ring (a four-membered cyclic ether) connected to a 3-hydroxyazetidine ring (a four-membered ring containing nitrogen and a hydroxyl group) through a quaternary carbon center, with an ethyl acetate side chain.

Nomenclature and Identifiers

The compound is identified through various chemical identifiers that facilitate its recognition in chemical databases and literature:

Identifier TypeValue
CAS Registry Number1207175-27-6
PubChem CID71309772
InChIInChI=1S/C10H17NO4/c1-2-15-9(13)3-10(6-14-7-10)11-4-8(12)5-11/h8,12H,2-7H2,1H3
InChIKeyLJRRDGQNJWTSNA-UHFFFAOYSA-N
SMILESCCOC(=O)CC1(COC1)N2CC(C2)O

Physical and Chemical Properties

Physical State and Appearance

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate exists as a liquid at standard conditions with a high purity of 99.0% in commercial preparations .

Molecular Properties

The compound possesses several notable physical and chemical properties that influence its behavior in chemical reactions and biological systems:

PropertyValueMethod of Determination
Molecular Weight215.25 g/molComputed by PubChem 2.2
XLogP3-AA-0.9Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count5Computed by Cactvs 3.4.8.18
Exact Mass215.11575802 DaComputed by PubChem 2.2

The negative XLogP3-AA value (-0.9) indicates that the compound is relatively hydrophilic, which is consistent with the presence of hydroxyl and ester functional groups . This hydrophilicity likely influences its solubility profile and potential interactions with biological systems.

SupplierPurityPackage OptionsProduct FormApplication
Chemlyte Solutions (China)99.0%Grams, KilogramsLiquidFor R&D and commercial use
Amadis Chemical Co., Ltd. (China)97%According to customer needsPowder or liquidMedicinal Chemistry, Biomedicine, Pharmaceutical intermediates
TRCNot specified5mg, 25mgNot specifiedResearch
AccelaChem≥95%Not specifiedNot specifiedR&D use only

The compound is typically available in various package sizes to accommodate different research needs .

Applications in Research and Development

Medicinal Chemistry Applications

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate and structurally related compounds have several applications in medicinal chemistry:

  • Building Blocks: The compound serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activities .

  • Kinase Inhibitors: Compounds containing similar structural features have been investigated as components of tyrosine kinase inhibitors, suggesting potential applications in cancer research and therapy .

  • Drug Development: The oxetane and azetidine ring systems can effectively modulate physicochemical properties of drug candidates, potentially improving solubility, metabolic stability, and bioavailability.

Structure-Function Relationships

The presence of specific structural features in Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate confers distinct properties that are valuable in drug discovery:

  • Oxetane Ring: This four-membered cyclic ether provides metabolic stability and can serve as a hydrogen bond acceptor. Oxetanes have gained interest in drug discovery as bioisosteres for carbonyl groups and as replacements for gem-dimethyl groups .

  • Azetidine Ring: This four-membered nitrogen-containing ring offers conformational constraints that can potentially increase binding selectivity to biological targets.

  • Hydroxyl Group: This functional group provides a hydrogen bond donor site, improving water solubility and enabling specific molecular interactions.

  • Ester Group: The ethyl ester moiety serves as a potential site for metabolic or chemical modification, allowing for prodrug approaches or further functionalization.

Related Compounds and Comparative Analysis

Structural Analogs

Several structurally related compounds provide context for understanding the chemical and biological properties of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate:

CompoundCAS NumberMolecular FormulaMolecular WeightDistinguishing Features
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate1207175-27-6C10H17NO4215.25Contains both oxetane and hydroxyazetidine rings
Ethyl 2-(oxetan-3-ylidene)acetate922500-91-2C7H10O3142.15Contains an oxetane ring with a carbon-carbon double bond
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate hydrochloride1207175-75-4C8H15NO3·HCl209.67Contains an oxetane ring with an aminomethyl group
2-(3-Hydroxyazetidin-1-yl)-3-phenylpropanenitrileNot specifiedC12H14N2O202.25Contains a hydroxyazetidine ring and a nitrile group

These related compounds share certain structural motifs with the target compound but differ in specific functional groups or ring systems .

Pharmaceutical Relevance of Structural Elements

The oxetane and azetidine structural elements found in Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate have gained significant attention in pharmaceutical research:

  • Oxetane Rings: These small, polar heterocycles have emerged as important building blocks in drug discovery. Research has demonstrated that oxetane incorporation can:

    • Improve metabolic stability

    • Enhance aqueous solubility

    • Maintain lipophilicity within desirable ranges

    • Serve as conformational constraints in molecular design

  • Hydroxyazetidine Moieties: The 3-hydroxyazetidine group found in the target compound and related structures contributes to:

    • Increased hydrogen bonding capacity

    • Enhanced water solubility

    • Potential for specific interactions with biological targets

    • Conformational rigidity

The combination of these structural elements in Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate creates a unique chemical entity with potential applications in drug discovery and development.

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